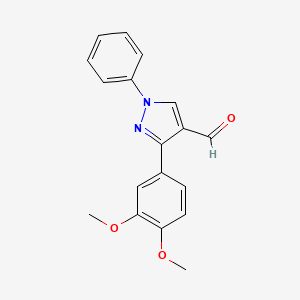

3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a phenyl group at position 1, a 3,4-dimethoxyphenyl substituent at position 3, and a formyl (-CHO) functional group at position 4 of the pyrazole ring. This compound belongs to a broader class of pyrazole-4-carbaldehydes, which are widely studied for their synthetic versatility and biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-9-8-13(10-17(16)23-2)18-14(12-21)11-20(19-18)15-6-4-3-5-7-15/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVFLZPBHQXIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature can vary depending on the specific protocol used .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3.1. Condensation Reactions

Pyrazole-4-carbaldehydes can undergo condensation reactions with various nucleophiles. For example, they can react with semicarbazide, thiosemicarbazide, or hydroxylamine to form corresponding derivatives .

| Reactant | Product | Reaction Conditions |

|---|---|---|

| Semicarbazide | Semicarbazone | Ethanol, reflux |

| Thiosemicarbazide | Thiosemicarbazone | Ethanol, reflux |

| Hydroxylamine | Oxime | Ethanol, reflux |

3.2. Oxidation Reactions

The aldehyde group in 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO) .

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| KMnO | Carboxylic Acid | Water-pyridine, room temperature |

3.3. Addition and Reduction Reactions

The aldehyde group can also undergo addition reactions with nucleophiles followed by reduction to form various derivatives.

| Nucleophile | Reducing Agent | Product |

|---|---|---|

| Grignard Reagents | LiAlH | Alcohol Derivatives |

| Hydrogen | Pd/C | Alcohol Derivatives |

Biological Activities

Pyrazole derivatives have been extensively studied for their biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties . While specific data on This compound is limited, related compounds have shown promising results in these areas.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis and as a ligand in coordination chemistry. Its unique structure allows for the creation of more complex organic molecules.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell proliferation through various mechanisms .

Medicine

Ongoing research is evaluating its potential as a therapeutic agent due to its structural features that may interact with biological targets, potentially leading to new treatments for diseases such as cancer and infections .

Industry

The compound may also find applications in developing new materials, including dyes and polymers, due to its chemical properties .

The biological activity of this compound has been documented in several studies:

Case Studies

- Anticancer Research :

- Antimicrobial Efficacy :

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives

Crystallographic and Computational Studies

Crystal structures of analogs such as 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde reveal planar pyrazole rings with substituents influencing packing efficiency and intermolecular interactions . Software like SHELXL and ORTEP-3 are critical for refining crystallographic data and validating molecular geometries .

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C17H17N3O3

Molecular Weight: 313.34 g/mol

IUPAC Name: this compound

The compound features a pyrazole core substituted with a dimethoxyphenyl group and a phenyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

The anticancer activity is believed to be mediated through multiple mechanisms:

- Inhibition of Tumor Cell Proliferation: The compound has shown significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells.

- Induction of Apoptosis: Several studies indicate that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Case Studies

- In vitro Studies: A study demonstrated that this compound exhibited an IC50 value of approximately 49.85 µM against A549 lung cancer cells, indicating potent growth inhibition .

- In vivo Studies: Animal models have shown that administration of pyrazole derivatives can lead to significant tumor reduction, suggesting potential for therapeutic use .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

The antimicrobial activity is attributed to:

- Disruption of Cell Membrane Integrity: Similar to other pyrazole derivatives, it may disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity: Some studies suggest that it inhibits specific enzymes crucial for microbial survival .

Case Studies

- Antifungal Activity: In vitro assays have demonstrated that the compound effectively inhibits the growth of several phytopathogenic fungi, outperforming traditional antifungal agents in some cases .

- Bactericidal Effects: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Anti-inflammatory Activity

Emerging research suggests that this compound may possess anti-inflammatory properties.

The anti-inflammatory effects are likely due to:

- Inhibition of Pro-inflammatory Cytokines: The compound has been shown to reduce the production of TNF-α and nitric oxide in activated macrophages.

- Modulation of Immune Response: It may help in regulating immune responses by affecting signaling pathways associated with inflammation .

Data Summary Table

Q & A

Q. What are the common synthetic routes for 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via:

- Claisen-Schmidt condensation : Reacting 1-(2,4-dimethoxyphenyl)ethanone with substituted pyrazole-4-carbaldehydes under basic conditions .

- Vilsmeier-Haack reaction : Formylation of acetophenonephenylhydrazones using POCl₃ and DMF to introduce the aldehyde group at the pyrazole C4 position .

- Nucleophilic substitution : Reaction of 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehyde with phenol derivatives in the presence of K₂CO₃ .

Q. How is structural characterization performed for this compound?

- X-ray crystallography : Single-crystal analysis using SHELXL/SHELXTL software for refinement . ORTEP-III is employed for visualizing molecular geometry .

- Spectroscopy : NMR (¹H/¹³C) and IR to confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What are the key biological activities associated with pyrazole-4-carbaldehyde derivatives?

Derivatives exhibit:

- Antimicrobial activity : Tested via agar diffusion assays against Gram-positive/negative bacteria .

- Antiviral potential : Evaluated against flavivirus/HIV using cell-based inhibition assays .

- Anti-inflammatory properties : Assessed through COX-2 enzyme inhibition studies .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during synthesis validation?

- Purity assessment : Use HPLC to detect impurities (e.g., unreacted intermediates) .

- Isotopic labeling : ¹³C-labeled aldehydes can distinguish between aldehyde protons and solvent artifacts in NMR .

- Crystallographic validation : Compare experimental X-ray bond lengths/angles (e.g., C4–CHO bond: ~1.21 Å) with DFT-calculated values .

Q. What strategies optimize multi-step synthesis for higher yields?

- Stepwise monitoring : Use TLC/GC-MS after each reaction (e.g., Vilsmeier-Haack formylation) to identify incomplete conversions .

- Catalyst screening : Test bases like K₂CO₃ vs. Cs₂CO₃ for nucleophilic substitutions; Cs₂CO₃ may enhance phenolic coupling efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve Claisen-Schmidt condensation kinetics .

Q. How to design structure-activity relationship (SAR) studies for biological evaluation?

- Substituent variation : Compare 3,4-dimethoxyphenyl vs. 4-fluorophenyl analogs to assess electronic effects on bioactivity .

- Aldehyde masking : Convert the aldehyde to oximes or hydrazones to evaluate its role in target binding .

- Crystallographic docking : Use PyMOL/MOE to model interactions with target proteins (e.g., viral proteases) .

Q. What computational methods validate experimental structural data?

- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data to confirm conformational stability .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing crystal packing .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity across studies?

- Standardized protocols : Use CLSI/MIC guidelines to ensure consistency in bacterial strain selection and inoculum size .

- Synergistic effects : Test combinations with commercial antibiotics (e.g., ampicillin) to rule out adjuvant activity .

Q. Why do crystallographic refinement R-factors vary between studies?

- Data quality : High-resolution data (<1.0 Å) reduces R₁ values (<0.05); twinned crystals may inflate R-factors .

- Software parameters : SHELXL refinement strategies (e.g., restraints for disordered methoxy groups) impact final metrics .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.